4,7a-Dihydroimidazo[4,5-b]pyridin-5-one
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Overview
Description
4,7a-Dihydroimidazo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the reaction of 2,3-diaminopyridine with carboxylic acid derivatives, such as anhydrides, under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for higher yields and purity. Common industrial methods include the use of palladium-catalyzed reactions and microwave-assisted heating to accelerate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,7a-Dihydroimidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[4,5-b]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium dithionite and aryl aldehydes.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,7a-Dihydroimidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. For example, it can act as a positive allosteric modulator of GABA A receptors, enhancing their activity. Additionally, it can inhibit enzymes such as aromatase and proton pumps, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in drugs like zolpidem and alpidem.
Uniqueness
4,7a-Dihydroimidazo[4,5-b]pyridin-5-one is unique due to its specific ring structure and the resulting biological activities. Its ability to modulate GABA A receptors and inhibit key enzymes makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C6H5N3O |
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Molecular Weight |
135.12 g/mol |
IUPAC Name |
4,7a-dihydroimidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C6H5N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-4H,(H,7,8,9,10) |
InChI Key |
URTOZTGZXFSVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=NC=NC21 |
Origin of Product |
United States |
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